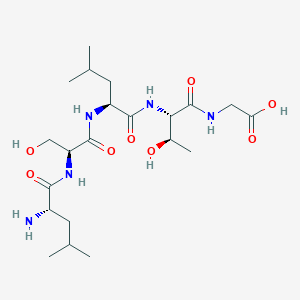![molecular formula C34H54Si B12538952 Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane CAS No. 660437-37-6](/img/structure/B12538952.png)
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane is a chemical compound with the molecular formula C34H54Si It is a silane derivative, characterized by the presence of a silicon atom bonded to three hexyl groups and a 2-(9-methylfluoren-9-yl)ethyl group
Vorbereitungsmethoden
The synthesis of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane typically involves the reaction of 9-methylfluorene with an appropriate silane reagent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur, where one or more of the hexyl groups or the fluorenyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane involves its interaction with specific molecular targets. The silicon atom in the compound can form bonds with various substrates, facilitating reactions that lead to the desired effects. The pathways involved may include the activation or inhibition of certain enzymes or receptors, depending on the application.
Vergleich Mit ähnlichen Verbindungen
Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane can be compared with other silane derivatives, such as:
- Triethylsilane
- Trimethylsilane
- Triphenylsilane
These compounds share a similar silane core but differ in the substituents attached to the silicon atom. The unique combination of hexyl groups and the 9-methylfluoren-9-yl group in this compound provides distinct properties and applications that set it apart from these similar compounds .
Eigenschaften
CAS-Nummer |
660437-37-6 |
|---|---|
Molekularformel |
C34H54Si |
Molekulargewicht |
490.9 g/mol |
IUPAC-Name |
trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane |
InChI |
InChI=1S/C34H54Si/c1-5-8-11-18-26-35(27-19-12-9-6-2,28-20-13-10-7-3)29-25-34(4)32-23-16-14-21-30(32)31-22-15-17-24-33(31)34/h14-17,21-24H,5-13,18-20,25-29H2,1-4H3 |
InChI-Schlüssel |
DXYUOTFVTFTTJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)CCC1(C2=CC=CC=C2C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


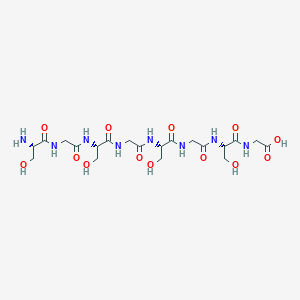
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B12538880.png)
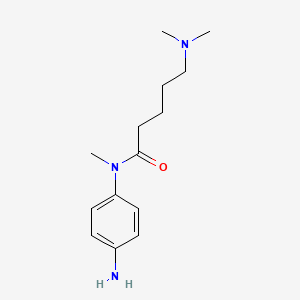
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
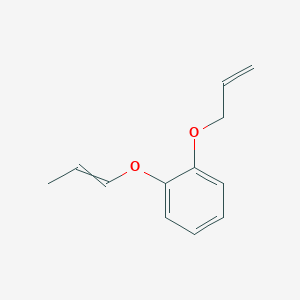
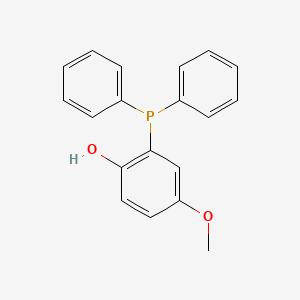
![4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl](/img/structure/B12538917.png)
stannane](/img/structure/B12538920.png)
acetamido}hexanoic acid](/img/structure/B12538932.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)
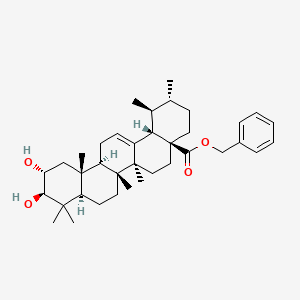
![1,4-Dioxaspiro[4.5]decane-7-ethanol, (7S)-](/img/structure/B12538960.png)
